![molecular formula C7H5F5O B14480609 1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene CAS No. 65361-33-3](/img/structure/B14480609.png)
1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene is a fluorinated cyclobutene derivative. This compound is characterized by the presence of five fluorine atoms and an allyloxy group attached to the cyclobutene ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability, resistance to oxidation, and unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene typically involves the fluorination of cyclobutene derivatives. One common method is the reaction of cyclobutene with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The allyloxy group can be introduced through nucleophilic substitution reactions using allyl alcohol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of substituted cyclobutene derivatives.
Applications De Recherche Scientifique
1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: The compound can be used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from its thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene involves its interaction with molecular targets through its fluorinated and allyloxy groups. These interactions can influence the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound can also participate in various chemical pathways, such as radical reactions, due to the presence of fluorine atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)prop-1-ene: This compound shares the pentafluoro structure but has a different substituent group.
Perfluoroisobutene: Another fluorinated compound with a similar structure but different functional groups.
Uniqueness
1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene is unique due to its combination of a cyclobutene ring with both fluorine atoms and an allyloxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
65361-33-3 |
|---|---|
Formule moléculaire |
C7H5F5O |
Poids moléculaire |
200.11 g/mol |
Nom IUPAC |
1,3,3,4,4-pentafluoro-2-prop-2-enoxycyclobutene |
InChI |
InChI=1S/C7H5F5O/c1-2-3-13-5-4(8)6(9,10)7(5,11)12/h2H,1,3H2 |
Clé InChI |
JVWKPZPYUFBDEU-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C(C1(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


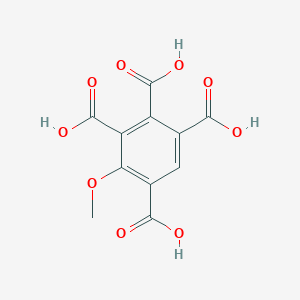

![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
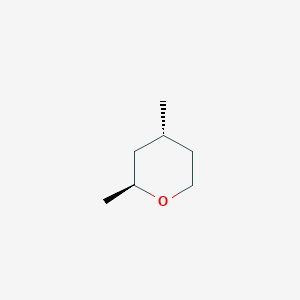


![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
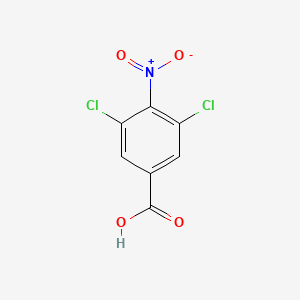
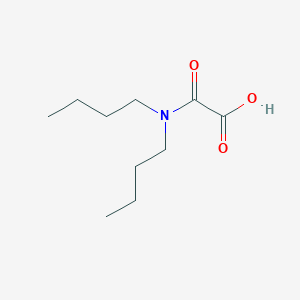
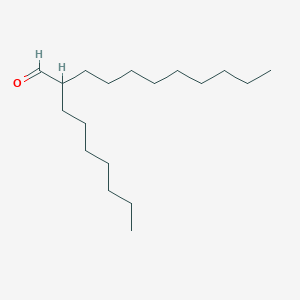
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
